![molecular formula C5H7ClF2N2S B2762285 [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride CAS No. 2408963-68-6](/img/structure/B2762285.png)
[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C(_5)H(_6)F(_2)N(_2)S·HCl It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a difluoromethylation reaction. This step often involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate conditions.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group under strong reducing conditions.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Monofluoromethyl and Methyl Derivatives: Products of reduction reactions.
Substituted Thiazoles: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the difluoromethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is a common motif in many biologically active compounds, and the difluoromethyl group can enhance binding affinity and metabolic stability.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing the thiazole ring are known for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and van der Waals interactions, enhancing the compound’s binding affinity to its targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
- [2-(Methyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
- [2-(Chloromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Uniqueness
Compared to its analogs, [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride offers a balance between reactivity and stability. The difluoromethyl group provides unique electronic properties that can enhance the compound’s biological activity and chemical reactivity, making it a versatile tool in various research and industrial applications.
Properties
IUPAC Name |
[2-(difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2S.ClH/c6-4(7)5-9-3(1-8)2-10-5;/h2,4H,1,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPJBVGVKWQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
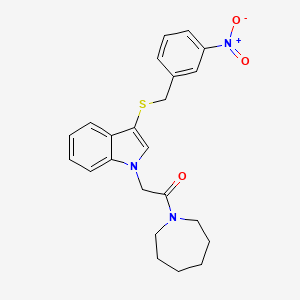
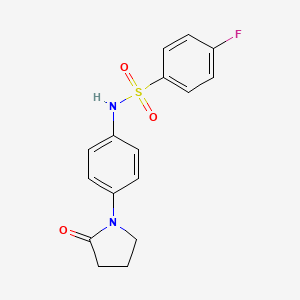
![N-(3,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2762206.png)
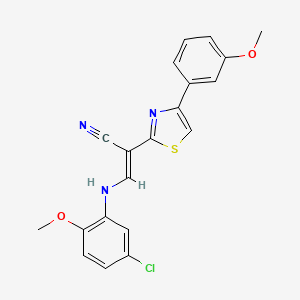
![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)
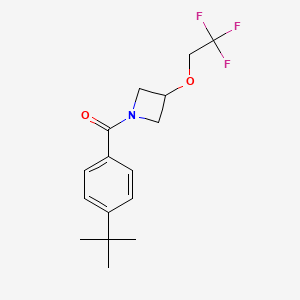
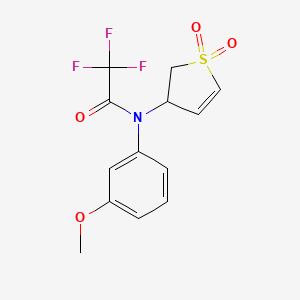
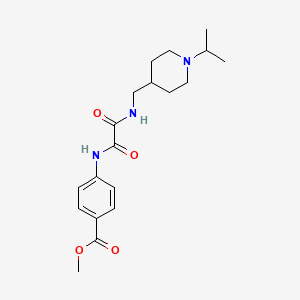

![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)
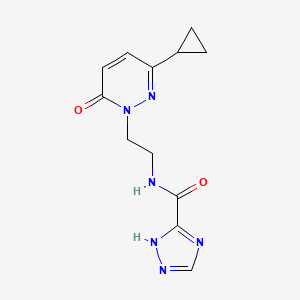
![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)
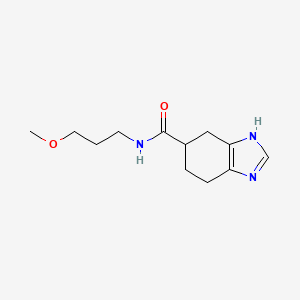
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2762224.png)
